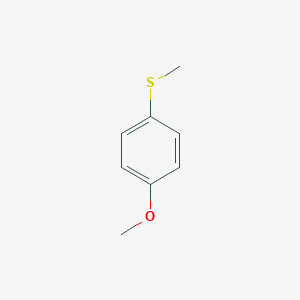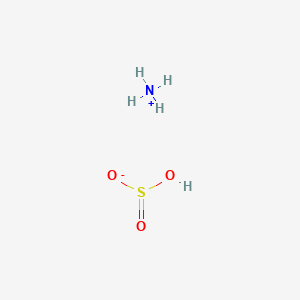
亚硫酸铵
概述
描述
Ammonium bisulfite is a compound with the molecular formula H5NO3S . It appears as colorless crystals that are soluble in water . It is noncombustible but is corrosive to aluminum . It is a strong irritant to skin and mucous membranes and can be toxic by skin absorption .
Synthesis Analysis
Ammonium bisulfite can be obtained by hydrolysis of sulfamic acid in aqueous solution . In the context of DNA methylation analysis, it is used in bisulfite sequencing, where the original DNA sequence is treated with bisulfite, converting unmethylated cytosines to uracil, while methylated cytosines (including 5mC, 5hmC) remain unchanged .Molecular Structure Analysis
The molecular weight of ammonium bisulfite is 99.110 Da . The percent composition is H 5.09%, N 14.13%, O 48.43%, S 32.35% .Chemical Reactions Analysis
Ammonium bisulfite, as an inorganic reducing agent, reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . Sulfites and hydrosulfites (dithionites) can react explosively with strong oxidizing agents .Physical and Chemical Properties Analysis
Ammonium bisulfite is soluble in water . It is noncombustible . It is corrosive to aluminum . It is a strong irritant to skin and mucous membranes . It is toxic by skin absorption .科学研究应用
石油生产中的微生物过程
亚硫酸铵用作石油生产用水中的氧气清除剂。它有助于防止氧气介导的管道腐蚀。Fida 等人 (2021) 的一项研究探索了其对微生物群落的影响,揭示了亚硫酸氢盐和生成的硫酸盐可以作为石油储层中硫酸盐还原微生物的电子受体。
碱式硫酸铝的合成
在碱式硫酸铝 (BAS) 的合成中,亚硫酸铵充当沉淀剂。Molina 等人 (2015) 发现高浓度的亚硫酸铵会促进铵明矾的形成,这是一种硫酸根离子较少、含水量较多的变体,这已通过 XRD、TG/DTG 和 FTIR 分析得到证实 (Molina, Soto, Rosales, & Toledo, 2015).
色谱法中的磷酸测定
Bartlett (1959) 在柱色谱法的磷酸测定中使用了亚硫酸铵。该研究详细介绍了使用亚硫酸铵进行总磷分析的制备和程序,重点介绍了其在分析化学中的用途 (Bartlett, 1959).
DNA 甲基化分析
亚硫酸铵是亚硫酸氢盐修饰中的关键组成部分,对 DNA 甲基化分析至关重要。Hayatsu 等人 (2009) 报告说,高浓度亚硫酸铵溶液可以加速 DNA 修饰过程并提高分析的准确性,这对于各种生物科学和临床实践非常重要 (Hayatsu, Negishi, & Wataya, 2009).
CO2 矿化
在 CO2 矿化研究中,亚硫酸铵发挥着重要作用。Highfield 等人 (2012) 讨论了其在从蛇纹岩中提取镁离子的应用,这一过程对于碳捕获和封存技术至关重要 (Highfield, Lim, Fagerlund, & Zevenhoven, 2012).
氨气和二氧化硫反应
Bzdek 等人 (2011) 研究了带负电荷的硫酸-氨簇合物与二甲胺和氨的反应性,从而深入了解了亚硫酸铵的大气化学 (Bzdek, Ridge, & Johnston, 2011).
安全和危害
作用机制
Target of Action
Ammonium bisulfite primarily targets oxidizing agents . It acts as a strong reducing agent , donating hydrogen molecules to other substances . In industrial applications, it is used in the NH3-selective catalytic reduction (SCR) process .
Mode of Action
Ammonium bisulfite interacts with its targets by reacting with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . Its reactions with oxidizing agents can be violent . In the SCR process, it reacts with affinitive ammonium species to form ammonium (bi)sulfate species .
Biochemical Pathways
The formation and decomposition of ammonium bisulfite involve several biochemical pathways. Bridged bidentate, chelating bidentate, and tridentate sulfates bound to TiO2 are formed as dominant intermediates at different temperatures . These sulfates react with affinitive ammonium species to form ammonium (bi)sulfate species . The presence of NO + O2 can break the bonds inside ammonium bisulfite and react with the ammonium species originating from ammonium bisulfite, which pulls NH3 out of the ammonium bisulfite formation equilibrium and accelerates its decomposition .
Pharmacokinetics
It is known that the compound is water-soluble , which can influence its distribution and elimination. The stability of ammonium bisulfite is affected by the bond between it and metal oxides (WO3 and TiO2), which weakens the stability of ammonium bisulfite and lowers its decomposition temperature .
Result of Action
The action of ammonium bisulfite results in the formation of ammonium (bi)sulfate species . It also generates heat and products that may be flammable, combustible, or otherwise reactive when it reacts with oxidizing agents . In the context of personal care products, it functions as a reducing agent, modifying hair fibers to facilitate changes to the structure of the fibers .
Action Environment
The action, efficacy, and stability of ammonium bisulfite are influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the formation and decomposition of ammonium bisulfite over V/WTi catalysts for the NH3-SCR process occur at various temperatures . The presence of NO + O2 can accelerate the decomposition of ammonium bisulfite . In addition, the compound’s reactivity can lead to explosive reactions with strong oxidizing agents .
生化分析
Cellular Effects
Ammonium bisulfite has been shown to have effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain beneficial gut bacteria at concentrations regarded as safe for food . This suggests that ammonium bisulfite can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ammonium bisulfite involves its interaction with various biomolecules. For example, it has been shown to form dominant intermediates with various sulfates bound to TiO2 at different temperatures . These intermediates then react with affinitive ammonium species to form ammonium bisulfate species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium bisulfite can change over time. For instance, it has been shown that ammonium bisulfite can cover the active sites and embed the VOSO4 intermediates, resulting in a reduced intrinsic NH3-SCR conversion rate at certain temperatures .
Dosage Effects in Animal Models
The effects of ammonium bisulfite can vary with different dosages in animal models. For instance, in oral-dose animal toxicity studies, hyperplastic changes in the gastric mucosa were the most common findings at high doses .
属性
| { "Design of the Synthesis Pathway": "Ammonium bisulfite can be synthesized by reacting ammonia with sulfur dioxide gas under controlled conditions.", "Starting Materials": [ "Ammonia (NH3)", "Sulfur dioxide (SO2)" ], "Reaction": [ "The reaction takes place in a reactor vessel with a cooling system to maintain a temperature of 0-5°C.", "Ammonia gas is bubbled into the reactor vessel containing sulfur dioxide gas.", "The two gases react to form ammonium bisulfite (NH4HSO3) and water (H2O).", "The reaction is exothermic and releases heat, which is removed by the cooling system.", "The ammonium bisulfite solution is then purified and concentrated to the desired strength." ] } | |
CAS 编号 |
10192-30-0 |
分子式 |
H5NO3S |
分子量 |
99.11 g/mol |
IUPAC 名称 |
azane;sulfurous acid |
InChI |
InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |
InChI 键 |
ZETCGWYACBNPIH-UHFFFAOYSA-N |
SMILES |
[NH4+].OS(=O)[O-] |
规范 SMILES |
N.OS(=O)O |
沸点 |
Sublimates at 302.0° F (USCG, 1999) |
颜色/形态 |
Colorless crystals Colorless to yellow |
密度 |
2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999) Sp gr: 2.03 Relative density (water = 1): 2.0 |
| 10192-30-0 | |
物理描述 |
Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals. Liquid COLOURLESS-TO-YELLOW CRYSTALS. |
Pictograms |
Irritant |
相关CAS编号 |
17026-44-7 (Parent) |
溶解度 |
In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C In water: 71.8 g/100 ml @ 0 deg Solubility in water, g/100ml at 10 °C: 267 |
同义词 |
ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium bisulfite interact with sulfur dioxide in flue gas desulfurization?
A1: Ammonium bisulfite acts as an absorbent for sulfur dioxide (SO2) in flue gas. The reaction proceeds in two steps. Initially, ammonium sulfite ((NH4)2SO3) is formed:
Q2: How does ammonium bisulfite function in the synthesis of cyclohexanone oxime?
A2: Ammonium bisulfite, produced during flue gas desulfurization, can be utilized as a raw material for cyclohexanone oxime synthesis. It reacts with cyclohexanone via counter-current oximation to yield cyclohexanone oxime. []
Q3: What is the molecular formula and weight of ammonium bisulfite?
A3: The molecular formula of ammonium bisulfite is NH4HSO3, and its molecular weight is 99.11 g/mol.
Q4: How can infrared spectroscopy provide information about the structure of ammonium bisulfite?
A4: Infrared spectroscopy has been instrumental in determining the structure of ammonium bisulfite. Studies on solid ammonium bisulfite and its deuterated analogue revealed the absence of RNH3+ and HSO3− ions, confirming the presence of a silicon-oxygen bond rather than a silicon-sulfur bond in the compound. []
Q5: How does the presence of ammonium bisulfite affect the stability of ammonium phosphate solutions?
A5: While ammonium phosphate solutions containing metal cations chelated by polyphosphate anions are initially clear, they can become unstable over time. This instability can lead to precipitation of metal impurities, causing the solution to cloud and potentially gel. The addition of ammonium bisulfite, along with other ammonium salt solutions, can further destabilize these solutions, leading to the precipitation of metal cations. []
Q6: Can ammonium bisulfite be used as a catalyst in polymerization reactions?
A6: Yes, ammonium bisulfite, in conjunction with ammonium persulfate, can function as a redox initiator in free-radical polymerization reactions. For example, it has been successfully used in the synthesis of poly(acrylic acid-co-acrylamide) hydrogels. []
Q7: How can the stability of laquinimod be enhanced in solid pharmaceutical formulations?
A7: The addition of ammonium bisulfite, as a reducing agent, to solid formulations of the drug laquinimod can help prevent oxidation and improve stability. []
Q8: What are the potential toxicological concerns associated with sulfites, including ammonium bisulfite, used in cosmetics?
A8: While sulfites, including ammonium bisulfite, are generally considered safe for cosmetic use, they can potentially cause allergic reactions in sensitive individuals. In particular, inhalation of sulfite dust or aerosols can trigger respiratory problems in individuals with asthma. [, ]
Q9: How can the concentration of sulfur in an ammonia-sulfur solution be monitored during the production of ammonium thiosulfate?
A9: Continuous monitoring of the sulfur content in the effluent stream from the reaction vessel can be used to control the amount of sulfur fed into the system during ammonium thiosulfate production. []
Q10: What are the environmental implications of using ammonium bisulfite in flue gas desulfurization?
A10: While ammonium bisulfite effectively removes harmful sulfur dioxide from flue gas, the byproduct ammonium sulfate needs further processing or disposal. If not managed correctly, it can contribute to environmental issues like water eutrophication. [, , ]
Q11: What is the solubility behavior of ammonium bisulfite?
A11: Ammonium bisulfite is highly soluble in water. This property is crucial for its application in various processes, including flue gas desulfurization, where it readily dissolves in aqueous solutions to react with sulfur dioxide.
Q12: What are some alternatives to sodium bisulfite in DNA methylation analysis using the bisulfite genomic sequencing method?
A12: Ammonium bisulfite, at a higher concentration (10 M) compared to traditional sodium bisulfite solutions (3-5 M), has been shown to significantly accelerate the bisulfite conversion process in DNA methylation analysis. This faster method offers improved efficiency and accuracy compared to conventional low-concentration methods. []
Q13: How can the byproducts from ammonium bisulfite-based flue gas desulfurization be managed and potentially recycled?
A13: One of the main byproducts of flue gas desulfurization using ammonium bisulfite is ammonium sulfate. This byproduct can be processed and utilized as a valuable fertilizer, promoting resource efficiency and minimizing waste. [, ]
Q14: How does research on ammonium bisulfite contribute to advancements in various fields?
A14: The study of ammonium bisulfite cuts across various scientific disciplines, including:
- Environmental Science: Its use in flue gas desulfurization directly addresses air pollution control and contributes to environmental protection. [, , ]
- Chemical Engineering: Its role in synthesizing chemicals like cyclohexanone oxime highlights its importance in industrial processes. []
- Material Science: Its application as a polymerization initiator showcases its relevance in material synthesis and modification. []
- Analytical Chemistry: The need for precise monitoring of sulfur levels during ammonium thiosulfate production underscores its significance in analytical techniques. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
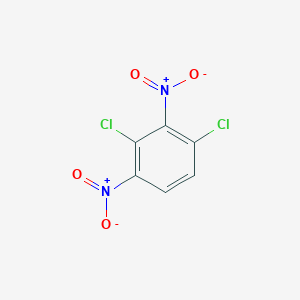



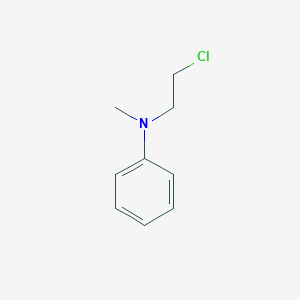
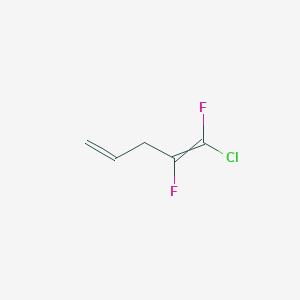
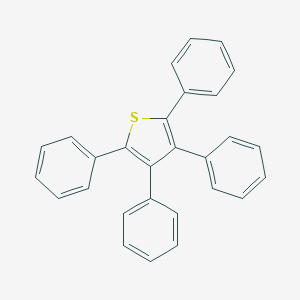

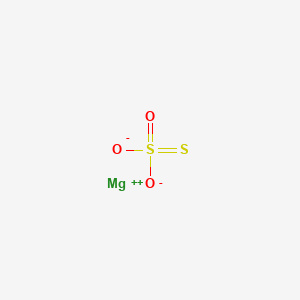

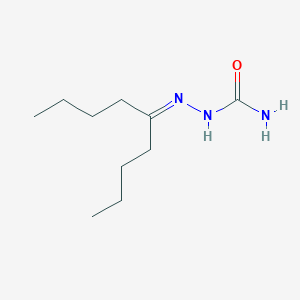
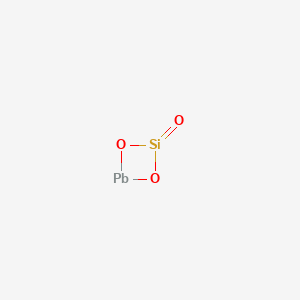
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
